Cas no 1339666-87-3 (3,4-dimethylcyclohexane-1-sulfonyl chloride)

3,4-Dimethylcyclohexane-1-sulfonyl chloride is a specialized sulfonyl chloride derivative used primarily as a reagent in organic synthesis. Its cyclohexane backbone, substituted with methyl groups at the 3 and 4 positions, enhances steric and electronic properties, making it valuable for selective sulfonylation reactions. The sulfonyl chloride group is highly reactive, enabling efficient incorporation into target molecules, particularly in pharmaceutical and agrochemical intermediates. This compound offers improved stability and handling compared to more volatile sulfonyl chlorides, while maintaining high reactivity. Its structural features allow for precise functionalization in complex synthetic pathways, making it a useful tool for researchers developing sulfonamide-based compounds.
3,4-dimethylcyclohexane-1-sulfonyl chloride structure
1339666-87-3 structure
Product Name:3,4-dimethylcyclohexane-1-sulfonyl chloride
CAS No:1339666-87-3
MF:C8H15ClO2S
MW:210.721500635147
MDL:MFCD20406213
CID:5178653
PubChem ID:64745294
Update Time:2025-06-26

3,4-dimethylcyclohexane-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 3,4-dimethylcyclohexane-1-sulfonyl chloride
    • 3,4-dimethylcyclohexane-1-sulfonylchloride
    • Cyclohexanesulfonyl chloride, 3,4-dimethyl-
    • MDL: MFCD20406213
    • Inchi: 1S/C8H15ClO2S/c1-6-3-4-8(5-7(6)2)12(9,10)11/h6-8H,3-5H2,1-2H3
    • InChI Key: HWBPUZMKZJECMK-UHFFFAOYSA-N
    • SMILES: ClS(C1CCC(C)C(C)C1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 242
  • XLogP3: 2.9
  • Topological Polar Surface Area: 42.5

3,4-dimethylcyclohexane-1-sulfonyl chloride Pricemore >>

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Additional information on 3,4-dimethylcyclohexane-1-sulfonyl chloride

Introduction to 3,4-dimethylcyclohexane-1-sulfonyl chloride (CAS No. 1339666-87-3) and Its Applications in Modern Chemical Research

3,4-dimethylcyclohexane-1-sulfonyl chloride, identified by the chemical abstracts service number 1339666-87-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its sulfonyl chloride functional group attached to a 3,4-dimethylcyclohexane backbone, serves as a versatile intermediate in the synthesis of various bioactive molecules. Its unique structural features make it particularly valuable in the development of novel therapeutic agents and fine chemicals.

The sulfonyl chloride moiety is well-known for its reactivity in forming sulfonamides, sulfonates, and other derivatives, which are pivotal in medicinal chemistry. The presence of two methyl groups at the 3 and 4 positions of the cyclohexane ring enhances the steric hindrance and electronic properties of the molecule, influencing its reactivity and solubility characteristics. This makes 3,4-dimethylcyclohexane-1-sulfonyl chloride a preferred choice for researchers aiming to modulate specific biological pathways.

In recent years, there has been a surge in research focused on developing selective inhibitors for enzymes involved in metabolic disorders. The compound’s ability to act as a precursor for sulfonamide-based inhibitors has made it a subject of intense study. For instance, derivatives of 3,4-dimethylcyclohexane-1-sulfonyl chloride have been explored as potential candidates for inhibiting enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial in cancer metabolism. Preliminary studies have shown promising results in terms of inhibitory activity and selectivity, suggesting its potential as a lead compound in drug discovery.

The pharmaceutical industry has also leveraged the reactivity of sulfonyl chlorides to develop protease inhibitors. Proteases play a critical role in various physiological processes, including inflammation and viral replication. By modifying the structure of 3,4-dimethylcyclohexane-1-sulfonyl chloride, researchers have synthesized novel protease inhibitors with enhanced binding affinity and reduced side effects. These findings highlight the compound’s significance in developing next-generation antiviral and anti-inflammatory drugs.

Beyond pharmaceutical applications, 3,4-dimethylcyclohexane-1-sulfonyl chloride finds utility in material science and agrochemical research. Its derivatives have been investigated for their potential as flame retardants due to their ability to form stable char layers upon decomposition. Additionally, sulfonamide-based compounds derived from this intermediate have shown efficacy as herbicides and fungicides, contributing to sustainable agricultural practices.

The synthesis of 3,4-dimethylcyclohexane-1-sulfonyl chloride typically involves the sulfonylation of 3-methylpentan-2-one followed by chlorination using phosphorus oxychloride (POCl₃). This synthetic route is efficient and scalable, making it suitable for industrial production. However, optimization efforts are ongoing to improve yields and reduce byproduct formation. Advances in catalytic methods have also been explored to enhance the selectivity of sulfonylation reactions.

In conclusion,3,4-dimethylcyclohexane-1-sulfonyl chloride (CAS No. 1339666-87-3) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and agrochemicals. Its unique structural properties and reactivity make it an indispensable tool for researchers aiming to develop innovative solutions to global challenges. As scientific understanding progresses, the potential applications of this compound are expected to expand further.

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